(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
Description
This compound features a benzothiazole core substituted at position 6 with an N,N-diallylsulfamoyl group and at position 2 with a (E)-3-(furan-2-yl)acrylamide moiety. Though direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes (e.g., reflux with thiosemicarbazide or phenacyl bromides, followed by crystallization) are documented for related benzothiazoles .
Properties
IUPAC Name |
(E)-N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-11-23(12-4-2)29(25,26)16-8-9-17-18(14-16)28-20(21-17)22-19(24)10-7-15-6-5-13-27-15/h3-10,13-14H,1-2,11-12H2,(H,21,22,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGNDQPKYYWPA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its complex structure includes a benzothiazole ring, a furan moiety, and a diallylsulfamoyl group, which collectively contribute to its unique biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific derivatives have shown efficacy against breast cancer and leukemia cell lines, indicating a promising avenue for cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases and proteases, which are often dysregulated in cancer and infectious diseases.
- Receptor Modulation : Molecular docking studies suggest that it can bind to various protein receptors, influencing cellular signaling pathways related to inflammation and cell survival .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers, supporting its role as a potential chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Anticancer | Caspase activation |
| N-(benzo[d]thiazol-2-yl)-3-methylbenzamide | Antimicrobial | Cell wall synthesis inhibition |
| This compound | Antimicrobial & Anticancer | Enzyme inhibition & receptor modulation |
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to benzo[d]thiazoles. For instance, derivatives similar to (E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide have shown significant cytotoxicity against various cancer cell lines, including:
- Murine leukemia (L1210)
- Human cervical carcinoma (HeLa)
- Pancreatic ductal adenocarcinoma (PDAC)
These compounds often exhibit IC50 values in the submicromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives demonstrate effective inhibition against a variety of microbial strains. The minimum inhibitory concentrations (MICs) reported are notably low, suggesting strong potential for therapeutic applications in treating infections .
Case Study 1: Anticancer Activity
A study conducted by Romagnoli et al. investigated several derivatives related to benzo[d]thiazoles. The findings revealed that compounds similar to our target exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM. This suggests that the structural characteristics of these compounds significantly enhance their biological activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds derived from thiazole structures demonstrated effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong potential for therapeutic applications in infectious diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies have shown that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- Sulfamoyl vs. Non-Sulfamoyl Substituents: The target compound’s diallylsulfamoyl group distinguishes it from analogs like BZTcin3 (unsubstituted) and the isopropylsulfamoyl variant in . Sulfamoyl groups influence solubility and hydrogen-bonding capacity, which may enhance receptor binding .
- Acrylamide Diversity : The furan-2-yl group in the target compound contrasts with BZTcin3’s 4-methoxyphenyl group. Furan’s electron-rich aromatic system may improve interactions with hydrophobic enzyme pockets compared to methoxy-substituted phenyl rings .
Physicochemical Properties
*Predicted based on structural analogs. Diallyl groups may reduce crystallinity compared to BZTcin3’s rigid 4-methoxyphenyl group .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies and reaction optimization steps for (E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfamoylation : Introducing the N,N-diallylsulfamoyl group to the benzo[d]thiazole core using thionyl chloride (SOCl₂) or sulfamide derivatives under anhydrous conditions .
Acrylamide Formation : Coupling the benzo[d]thiazole intermediate with 3-(furan-2-yl)acryloyl chloride via nucleophilic acyl substitution. Solvents like dimethylformamide (DMF) and bases (e.g., triethylamine) are critical for yield optimization .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity (>95% by HPLC) .
- Key Parameters : Temperature (60–80°C for acylation), pH control (neutral for stability), and inert atmosphere (N₂/Ar) to prevent oxidation of the diallyl group .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Core Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the diallylsulfamoyl group (δ 5.2–5.8 ppm for allylic protons) and acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) .
- IR Spectroscopy : Identify sulfonamide (SO₂, ~1350 cm⁻¹) and acrylamide (C=O, ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 484.1234) .
- Advanced Methods : X-ray crystallography resolves spatial arrangement, particularly for verifying non-covalent interactions (e.g., π-stacking in the benzo[d]thiazole ring) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Compare potency to reference compounds like doxorubicin .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic targets .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stereoselectivity of acrylamide formation?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing E-configuration selectivity. Non-polar solvents (toluene) may favor Z-isomers due to reduced dipole interactions .
- Temperature : Lower temperatures (0–25°C) minimize thermal isomerization, preserving the E-configuration .
- Contradictions : reports 90% E-selectivity in DMF at 25°C, while notes 75% yield in THF under reflux, suggesting solvent-dependent trade-offs between yield and stereocontrol.
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Example : Variability in antimicrobial MIC values (e.g., 8–32 µg/mL for S. aureus) may arise from:
Substituent Effects : Minor structural variations (e.g., nitro vs. methoxy groups on the benzo[d]thiazole) alter hydrophobicity and membrane penetration .
Assay Conditions : Differences in inoculum size, growth media (Mueller-Hinton vs. LB broth), and incubation time .
- Resolution : Standardize protocols (CLSI guidelines) and perform head-to-head comparisons of analogs under identical conditions .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., hydrogen bonding with EGFR’s hinge region) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .
Q. What strategies optimize the compound’s stability in biological assays?
- Degradation Pathways : Hydrolysis of the acrylamide bond at acidic pH or via esterase activity .
- Stabilization :
- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to shield reactive groups .
- Structural Mods : Replace labile esters with amides or ethers (e.g., furan-2-yl to thiophene-2-yl) .
Q. How can enantioselective synthesis be achieved for chiral intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
